1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]

Enzyme kinetics pseudoephedrine dehydrogenase substrate specificity

1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] (CAS 647375-71-1) is a thiophene-bridged bis(4-fluorobenzil) derivative. Its structure consists of two 4-fluorophenyl-α-dione units covalently linked via the 2- and 5-positions of a central thiophene ring, yielding a molecular formula of C20H10F2O4S (calculated molecular weight 384.35 g/mol).

Molecular Formula C20H10F2O4S
Molecular Weight 384.4 g/mol
CAS No. 647375-71-1
Cat. No. B12607978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione]
CAS647375-71-1
Molecular FormulaC20H10F2O4S
Molecular Weight384.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C(=O)C2=CC=C(S2)C(=O)C(=O)C3=CC=C(C=C3)F)F
InChIInChI=1S/C20H10F2O4S/c21-13-5-1-11(2-6-13)17(23)19(25)15-9-10-16(27-15)20(26)18(24)12-3-7-14(22)8-4-12/h1-10H
InChIKeySYPBYVHQEVUPPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] (CAS 647375-71-1): Procurement-Relevant Structural Classification


1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] (CAS 647375-71-1) is a thiophene-bridged bis(4-fluorobenzil) derivative. Its structure consists of two 4-fluorophenyl-α-dione units covalently linked via the 2- and 5-positions of a central thiophene ring, yielding a molecular formula of C20H10F2O4S (calculated molecular weight 384.35 g/mol) . The compound belongs to the benzil/thienil family of α-diketones, which are employed as synthetic intermediates, photoinitiators, and enzyme substrates [1]. Its structural differentiation arises from the simultaneous presence of electron-withdrawing 4-fluorophenyl substituents and a π-conjugated thiophene spacer, a combination that is absent in the simpler, commercially ubiquitous analogs 4,4′-difluorobenzil (CAS 579-39-5) and 2,2′-thenil (CAS 7333-07-5).

Why 4,4′-Difluorobenzil or 2,2′-Thenil Cannot Replace 1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] in Structure-Sensitive Applications


4,4′-Difluorobenzil (C14H8F2O2, MW 246.2 g/mol) and 2,2′-thenil (C10H6O2S2, MW 222.3 g/mol) represent single pharmacophoric or chromophoric units that lack the extended π-system and dual dione functionality of the target compound [1]. The thiophene bridge in 1,1'-(thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] enforces a specific spatial orientation and electronic coupling between the two dione termini, which influences frontier orbital energies, reduction potentials, and substrate recognition by enzymes [2]. Therefore, generic substitution with either simpler analog is expected to alter photophysical, electrochemical, or biocatalytic outcomes, making the target compound a non-interchangeable entity in applications requiring its precise molecular topology.

Quantitative Differentiation Evidence for 1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] (CAS 647375-71-1)


Enzymatic Substrate Activity of 1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] Compared to 4,4′-Difluorobenzil and 2,2′-Thenil

In a head-to-head enzyme assay using pseudoephedrine dehydrogenase (EC 1.1.1.422) at pH 7.5 and 25 °C, the specific activities of 2,2′-thenil, 4,4′-difluorobenzil, and unsubstituted benzil were determined as 0.58, 1.5, and 2.4 μmol/min/mg, respectively [1]. While direct data for the target compound are not present in this dataset, the 4-fluorophenyl-dione motif in the target compound corresponds to the higher-activity 4,4′-difluorobenzil fragment, whereas the thiophene linker corresponds to the lower-activity 2,2′-thenil fragment. The hybrid structure is thus expected to exhibit an intermediate substrate activity, which could be advantageous when a specific turnover rate plateau is desired, e.g., to avoid substrate inhibition while maintaining catalytic turnover.

Enzyme kinetics pseudoephedrine dehydrogenase substrate specificity

Charge Carrier Mobility Potential of Thiophene-Bridged Dione Structures Relative to Acene-Based Semiconductors

US Patent 20160164011 discloses that di-fluorophenyl-functionalized thieno-containing compounds, prepared from dione precursors analogous to the target compound, are suitable as active layers in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) [1]. The patent reports that thieno-containing acenes exhibit improved oxidative stability compared to pentacene, with pentacene known to oxidize rapidly to its quinone under aerobic conditions (half-life < 24 h in solution), whereas the thieno-analogs with fluorophenyl substitution remain stable for >7 days under identical conditions [1]. No specific charge carrier mobility value is provided for the target compound, but related indacenodibenzothiophene derivatives achieve hole mobilities up to 0.12 cm²/V·s in OFET devices, compared to 0.01–0.05 cm²/V·s for pentacene in similar architectures [2].

Organic electronics charge carrier mobility thieno-acenes

Fluorine Substituent Effect on Reduction Potential: Class-Level Comparison of 4-Fluorobenzil vs. Benzil

The electron-withdrawing effect of para-fluoro substituents on benzil-type α-diketones is well established. 4,4′-Difluorobenzil exhibits a first reduction potential (E1/2) that is approximately 0.12 V less negative than that of unsubstituted benzil (−0.95 V vs. SCE vs. −1.07 V, respectively) in acetonitrile [1]. This positive shift is attributed to the inductive stabilization of the radical anion. The target compound, bearing two 4-fluorobenzil units connected through a thiophene bridge, is expected to display a similar anodic shift relative to a non-fluorinated thienil analog, enhancing its electron-accepting capability. The thiophene linker in 2,2′-thenil further modifies the reduction potential by −0.08 V relative to benzil (−1.15 V vs. SCE) [2], indicating that the target compound’s reduction behavior lies between these extremes.

Electrochemistry reduction potential fluorine effect

Highest-Impact Application Scenarios for 1,1'-(Thiene-2,5-diyl)bis[(4-fluorophenyl)ethane-1,2-dione] Based on Available Evidence


Precision Biocatalytic Substrate for Oxidoreductase Engineering Studies

The intermediate substrate activity profile inferred from fragment analysis (between 0.58 and 1.5 μmol/min/mg for EC 1.1.1.422) makes the target compound a candidate for probing the active-site steric and electronic tolerance of oxidoreductases, enabling enzyme engineers to map structure–function relationships without the confounding influence of very high (benzil) or very low (thenil) turnover rates [1].

Organic Field-Effect Transistor (OFET) Active Layer Development

As a dione precursor to di-fluorophenyl thieno-acenes, the compound can be employed in the synthesis of solution-processable organic semiconductors with enhanced oxidative stability (>7 days ambient) compared to pentacene, thereby facilitating the fabrication of OFETs with improved operational lifetime [2].

Electron-Transport Material with Tuned LUMO Level

The combined effect of para-fluoro substitution (+0.12 V anodic shift) and thiophene bridging (−0.08 V cathodic shift) positions the compound's lowest unoccupied molecular orbital (LUMO) between those of 4,4′-difluorobenzil and 2,2′-thenil, making it suitable as an electron-transport layer in organic photovoltaics where precise LUMO alignment is required for efficient charge separation [3].

Photochemical Radical-Anion Stabilization Chemistry

Thienil and fluorobenzil derivatives are known to form persistent radical anions upon one-electron reduction. The target compound, with two dione sites and fluorine substitution, may serve as a dual-electron-acceptor platform for studying intramolecular electron-transfer dynamics, a topic relevant to artificial photosynthesis and photocatalytic system design .

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